molecular formula C45H49NO4 B588386 3-O-Trityl-diprenorphine CAS No. 157891-91-3

3-O-Trityl-diprenorphine

Cat. No. B588386
CAS RN: 157891-91-3
M. Wt: 667.89
InChI Key: SNKBBYANVCGZHV-YZVUOYQISA-N
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Description

3-O-Trityl-diprenorphine is a chemical compound with the formula C45H49NO4 . It has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic one-pot, two-step radiosynthesis process . This process uses a novel precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), also known as the Henriksen precursor .


Molecular Structure Analysis

This compound contains a total of 108 bonds, including 59 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 24 aromatic bonds, and various ring structures .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Radiosyntheses for PET Imaging

3-O-Trityl-diprenorphine is utilized in the automated radiosynthesis of [6-O-methyl-11C]diprenorphine, a radioligand for studying the opioid receptor system in vivo with positron emission tomography (PET). The base-stable, acid labile trityl protecting group in this synthesis minimizes byproduct formation and enhances reproducibility (Luthra et al., 1994).

Opiate Receptor Binding Studies

Studies have used this compound derivatives to investigate opiate receptor binding both in vitro and in vivo. For instance, [3H]diprenorphine has been utilized to understand the saturability and occupancy of opiate receptor sites in various animal models, providing insights into the opioid receptor system's complexity and functionality (Sadee et al., 1982).

Autoradiographic Localization of Opiate Receptors

Radioautographic techniques using tritiated diprenorphine have enabled precise mapping of opiate receptors in rat brains. This has significantly contributed to the understanding of the anatomic distribution of receptors, revealing novel observations in receptor distribution in areas like the thalamus and periaquaductal gray matter (Pearson et al., 1980).

Visualization of Receptor Distribution in Pain Studies

This compound derivatives have been instrumental in visualizing changes in opioid receptor binding in conditions like trigeminal neuralgia. PET studies using these derivatives have shown changes in receptor occupancy and distribution, correlating with pain relief and changes in mental states like anxiety and depression (Jones et al., 1999).

Investigating Effects of Metal Ions on Opiate Receptors

Research utilizing [3H]diprenorphine has explored the impact of various metal ions on the opiate receptor. These studies have helped in understanding how elements like Ca-II, Cu-II, and Mg-II influence receptor binding rate constants and capacity, shedding light on potential physiological functions in the regulation of the opiate receptor (Sadee et al., 1982).

Understanding Opiate Receptor Function in Cardiovascular Regulation

Studies on rat hearts using [3H]diprenorphine have revealed insights into the role of opiate receptors in cardiovascular processes. These findings suggest the physiological activity of diprenorphine binding sites in the heart, potentially involved in regulating peripheral cardiovascular processes, especially under conditions like hemorrhagic shock (Krumins et al., 1985).

Mechanism of Action

While the exact mechanism of action for 3-O-Trityl-diprenorphine is not specified, diprenorphine, a related compound, is known to bind approximately equally to the three subtypes of opioid receptors and antagonize them .

Safety and Hazards

The safety data sheet for 3-O-Trityl-diprenorphine indicates that it is harmful if swallowed or in contact with skin, and it causes skin irritation .

Future Directions

The future directions for 3-O-Trityl-diprenorphine involve its use in the synthesis of the popular opioid receptor radioligand 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET imaging of brain opioid receptors . This could potentially enhance the accessibility of [18F]FE-DPN for such studies .

properties

IUPAC Name

2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-15-methoxy-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO4/c1-41(2,47)36-28-42-23-24-44(36,48-3)40-43(42)25-26-46(29-30-19-20-30)37(42)27-31-21-22-35(39(49-40)38(31)43)50-45(32-13-7-4-8-14-32,33-15-9-5-10-16-33)34-17-11-6-12-18-34/h4-18,21-22,30,36-37,40,47H,19-20,23-29H2,1-3H3/t36-,37-,40-,42+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKBBYANVCGZHV-GGRBNYHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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